2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol

Catalog No.
S6587965
CAS No.
1003080-32-7
M.F
C17H24INO
M. Wt
385.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol

CAS Number

1003080-32-7

Product Name

2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol

IUPAC Name

2-tert-butyl-6-(cyclohexyliminomethyl)-4-iodophenol

Molecular Formula

C17H24INO

Molecular Weight

385.28 g/mol

InChI

InChI=1S/C17H24INO/c1-17(2,3)15-10-13(18)9-12(16(15)20)11-19-14-7-5-4-6-8-14/h9-11,14,20H,4-8H2,1-3H3

InChI Key

IHFPAPSZMJEHAD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2)I

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2)I
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol (BCIMP) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper aims to provide an overview of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol.
BCIMP is a novel molecule that was first synthesized by Liu et al. in 2015. The compound belongs to the family of iminocoumarin derivatives and has a molecular weight of 545.5 g/mol. BCIMP is a highly functionalized compound with an iodo and hydroxyl group attached to the aromatic ring.
The physical and chemical properties of BCIMP have been studied extensively. It is a yellow crystalline solid with a melting point of 187-189 °C. The compound is sparingly soluble in water, but soluble in common solvents like methanol, ethanol, and dimethylformamide. The compound has a high thermal stability and can withstand temperatures up to 200°C.
BCIMP can be synthesized using a one-pot reaction from readily available starting materials. The synthesis involves the condensation of salicylaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then iodinated using iodine and potassium iodide in acetic acid followed by N-tert-Butyl-1,1-dimethyl-3-aminopropane as a reducing agent to obtain BCIMP.
Several analytical methods have been developed to characterize and quantify BCIMP. These methods include high-performance liquid chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
BCIMP has shown promising results in various biological studies. It exhibits inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Furthermore, it has been reported to have anticancer properties against human breast cancer cell lines.
Toxicity studies have been conducted on BCIMP to evaluate its safety in scientific experiments. The compound has been found to be relatively non-toxic with an LD50 value of 750 mg/kg in mice. Additionally, it did not exhibit any mutagenic or genotoxic effects in bacterial assays.
BCIMP has shown potential applications in various scientific experiments. It can be used as a fluorescent probe for the detection of cysteine in biological samples. It has also been used as a catalyst in various organic transformations and as a corrosion inhibitor for mild steel.
Currently, research on BCIMP is still in the early stages. Most of the studies conducted so far have focused on its synthesis and characterization, physical and chemical properties, and biological properties. There is still a need for more research to determine its potential applications in other areas.
BCIMP has wide-ranging applications in various fields of research and industry. It can be used as a fluorescent probe in biological assays and as a catalyst in organic transformations. It also has potential applications in the pharmaceutical industry for the development of new drugs.
Despite its potential applications, there are some limitations to the use of BCIMP. One of the major limitations is its low solubility in water, which limits its use in biological assays. Furthermore, there is a need for more research to understand its mechanism of action and potential toxicology.
for research on BCIMP include evaluating its potential applications in various fields of research and industry, improving its solubility in water, and understanding its mechanism of action and potential toxicology. Additionally, future studies can focus on developing new synthetic pathways for BCIMP and optimizing its properties for specific applications.
In conclusion, BCIMP is a novel compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed extensively in this paper. Further research is needed to fully understand the potential applications of BCIMP in various fields.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

385.09026 g/mol

Monoisotopic Mass

385.09026 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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